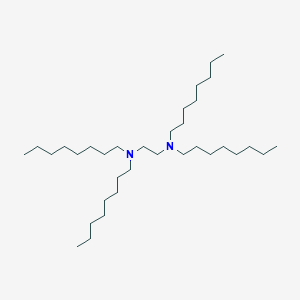
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two ethane-1,2-diamine groups, each substituted with four octyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with octyl halides under basic conditions. The reaction can be represented as follows:
C2H4(NH2)2+4C8H17X→C2H4(N(C8H17)2)2+4HX
where X represents a halide group (e.g., Cl, Br). The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can further optimize the production process.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The octyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
科学的研究の応用
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a surfactant in various industrial processes.
作用機序
The mechanism by which N1,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical pathways. Additionally, its hydrophobic octyl groups allow it to interact with lipid membranes, potentially affecting membrane-associated processes.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar diamine with methyl groups instead of octyl groups.
N,N-Dioctyl-1,2-ethanediamine: A compound with two octyl groups instead of four.
N,N-Dioctyl-1,3-propanediamine: A similar compound with a different carbon chain length.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetraoctylethane-1,2-diamine is unique due to its four octyl groups, which impart significant hydrophobicity and influence its interactions with other molecules. This structural feature distinguishes it from other diamines and contributes to its specific applications and properties.
特性
CAS番号 |
54378-14-2 |
|---|---|
分子式 |
C34H72N2 |
分子量 |
508.9 g/mol |
IUPAC名 |
N,N,N',N'-tetraoctylethane-1,2-diamine |
InChI |
InChI=1S/C34H72N2/c1-5-9-13-17-21-25-29-35(30-26-22-18-14-10-6-2)33-34-36(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-34H2,1-4H3 |
InChIキー |
KMUIFTCVKUFUHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)CCN(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


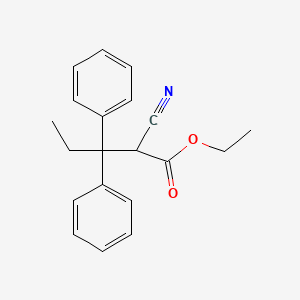
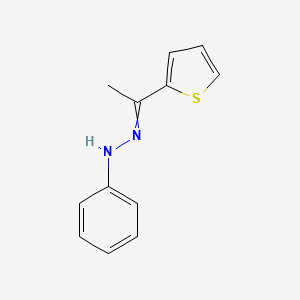
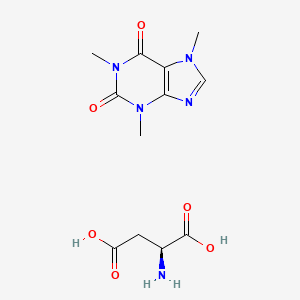
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
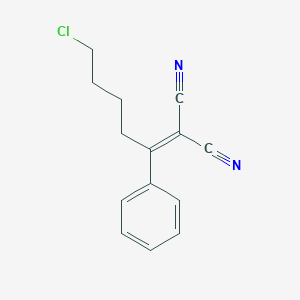

![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
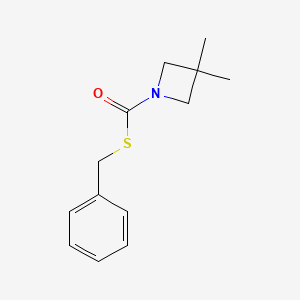
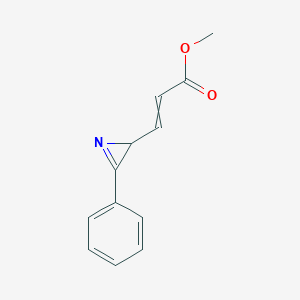
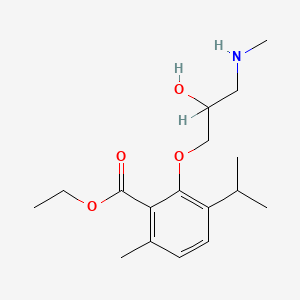
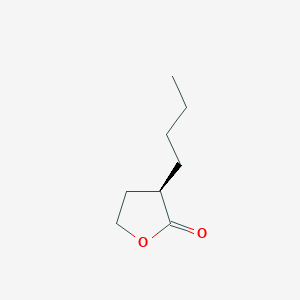
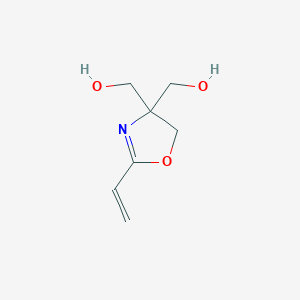
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
